molecular formula C16H16N4O4S B2446954 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-64-7

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2446954
CAS No.: 1021135-64-7
M. Wt: 360.39
InChI Key: IZKDGAGBMFFGBF-UHFFFAOYSA-N
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Description

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic compound characterized by its complex molecular structure

Scientific Research Applications

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, a compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, piperonylamine, which contains a benzo[d][1,3]dioxol-5-yl group, has been classified as an eye irritant and skin irritant .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, these 1-benzo[1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves multiple steps. A typical synthetic route starts with the preparation of key intermediates, such as benzo[d][1,3]dioxol-5-ylamine and 2-bromoacetyl chloride, followed by their subsequent reactions with pyridazine derivatives. The synthetic process usually requires controlled conditions, such as anhydrous solvents and specific temperature ranges, to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to minimize costs and maximize efficiency. This often involves using flow chemistry techniques, which allow continuous production and better control over reaction parameters. The use of automated reactors and in-line purification methods also enhances the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly employs reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reactions often include nucleophilic substitution with halide reagents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: Alkyl halides, aryl halides

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation typically results in the formation of carboxylic acids or aldehydes, while reduction yields primary or secondary alcohols.

Comparison with Similar Compounds

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be compared to other pyridazine derivatives, such as:

  • N-(6-((2-(4-fluorophenylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide: : Similar in structure but with different substituents that might alter its biological activity.

  • N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)acrylamide: : Features an acrylamide group, which can impact its reactivity and application.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-2-14(21)18-13-5-6-16(20-19-13)25-8-15(22)17-10-3-4-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKDGAGBMFFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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